[1,2,4]Triazolo[1,5-b]pyridazine-6-carboxylic acid
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Overview
Description
[1,2,4]Triazolo[1,5-b]pyridazine-6-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by a fused ring system consisting of a triazole and a pyridazine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for [1,2,4]Triazolo[1,5-b]pyridazine-6-carboxylic acid involves the oxidative cycloaddition of 3-aminopyridazines and nitriles. This process is catalyzed by bimetallic copper and zinc, facilitating the formation of C–N and N–N bonds . Another method involves a catalyst-free, microwave-mediated synthesis using enaminonitriles and benzohydrazides, which undergo a transamidation mechanism followed by nucleophilic addition and condensation .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable reactions that ensure high yields and purity. The use of microwave irradiation and eco-friendly catalysts is preferred to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-b]pyridazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction is facilitated by oxidizing agents such as iodine and potassium iodide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Iodine (I2) and potassium iodide (KI) are commonly used.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities.
Scientific Research Applications
[1,2,4]Triazolo[1,5-b]pyridazine-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-b]pyridazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism . The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: This compound shares a similar triazole ring but is fused with a thiadiazine ring.
[1,2,4]Triazolo[4,3-a]pyrazine: Another similar compound with a triazole ring fused to a pyrazine ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound features a triazole ring fused with a pyrimidine ring.
Uniqueness
[1,2,4]Triazolo[1,5-b]pyridazine-6-carboxylic acid is unique due to its specific ring fusion, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its broad range of applications in different fields make it a valuable compound for research and development.
Properties
Molecular Formula |
C6H4N4O2 |
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Molecular Weight |
164.12 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-b]pyridazine-6-carboxylic acid |
InChI |
InChI=1S/C6H4N4O2/c11-6(12)4-1-2-5-7-3-8-10(5)9-4/h1-3H,(H,11,12) |
InChI Key |
GHXTZURNNJVUDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NN2N=C1C(=O)O |
Origin of Product |
United States |
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